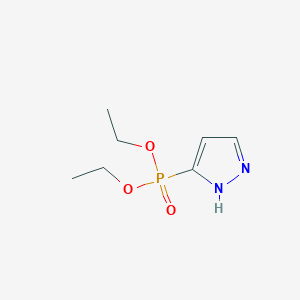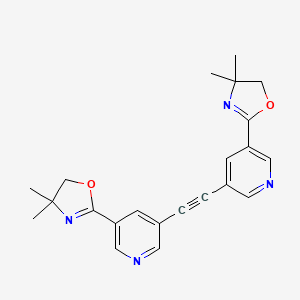
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is a complex organic compound with the molecular formula C22H22N4O2. It is known for its unique structure, which includes two pyridine rings each substituted with a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group, connected by an ethyne bridge. This compound is primarily used in research and development within the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazoline ring: This is achieved by reacting 2-amino-2-methylpropanol with a suitable carboxylic acid derivative under dehydrating conditions.
Substitution on the pyridine ring: The oxazoline derivative is then reacted with a halogenated pyridine compound to introduce the oxazoline group onto the pyridine ring.
Coupling reaction: Finally, the two substituted pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the ethyne bridge.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the oxazoline rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the electronic properties of the metal center, thereby affecting the overall reactivity and stability of the complex .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but lacks the ethyne bridge.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazoline groups but different central linkage.
Uniqueness
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is unique due to its ethyne bridge, which imparts rigidity and planarity to the molecule. This structural feature can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C22H22N4O2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[5-[2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]ethynyl]pyridin-3-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H22N4O2/c1-21(2)13-27-19(25-21)17-7-15(9-23-11-17)5-6-16-8-18(12-24-10-16)20-26-22(3,4)14-28-20/h7-12H,13-14H2,1-4H3 |
Clave InChI |
NXKBUWILSJYBPO-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CN=CC(=C2)C#CC3=CC(=CN=C3)C4=NC(CO4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







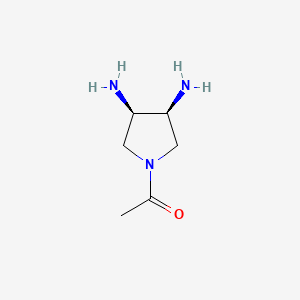

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
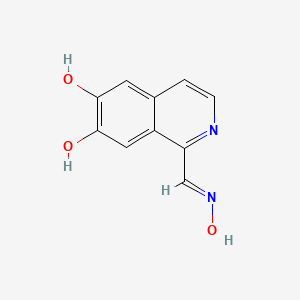
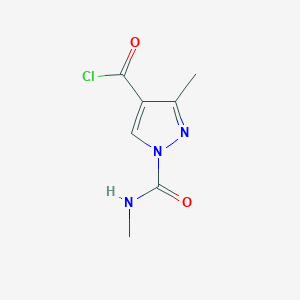
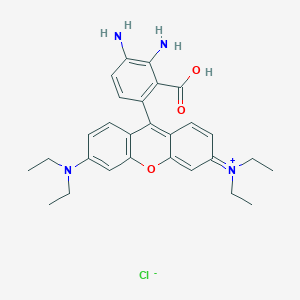
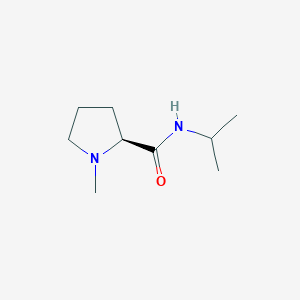
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
